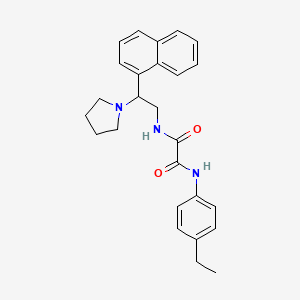

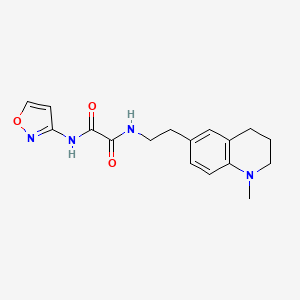

N1-(4-ethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-ethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as EPPNO, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. In

科学的研究の応用

Naphthoquinone Based Chemosensors for Transition Metal Ions

Naphthoquinone derivatives, similar in structural motif to the queried compound, have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These ligands exhibit remarkable selectivity towards Cu2+ ions, demonstrated by a color change from orange to intense blue upon complexation. Such chemosensors could be vital for environmental monitoring and the chemical industry, offering a direct visual method for detecting metal ions in various solutions (Gosavi-Mirkute et al., 2017).

Conducting Polymers from Low Oxidation Potential Monomers

Research into derivatized bis(pyrrol-2-yl) arylenes, which share a conceptual basis with the queried compound, focuses on their use in creating conducting polymers through electropolymerization. These materials, due to their low oxidation potentials, are stable in their conducting form and could be applied in electronic devices, highlighting the potential of such structures in the development of new electronic materials (Sotzing et al., 1996).

Oxidation by Naphthalene Dioxygenase

Studies on the oxidation of toluene and ethylbenzene by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 reveal the enzyme's ability to oxidize these compounds to their respective alcohol and aldehyde forms. This research highlights the enzyme's potential in bioremediation processes, especially in treating environments contaminated with aromatic hydrocarbons. It demonstrates the relevance of naphthalene derivatives in understanding and enhancing microbial pathways for environmental cleanup (Lee & Gibson, 1996).

Synthesis and Anti-viral Activities

The synthesis of naphthalen-1-ylmethylene derivatives and their conversion into various biologically active compounds show significant antiviral activity against the H5N1 virus. This research underscores the potential pharmaceutical applications of naphthalene derivatives in developing new antiviral drugs, demonstrating the versatility and importance of such compounds in medicinal chemistry (Flefel et al., 2014).

DNA Interaction and Docking Studies

Research into novel Schiff base ligands derived from naphthalene derivatives, such as the study on DNA binding properties and docking studies of certain complexes, sheds light on the potential application of these compounds in the field of biochemistry and pharmaceuticals. These compounds' ability to bind DNA suggests their usefulness in designing drugs that target genetic materials, offering insights into the development of novel therapeutic agents (Kurt et al., 2020).

特性

IUPAC Name |

N'-(4-ethylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c1-2-19-12-14-21(15-13-19)28-26(31)25(30)27-18-24(29-16-5-6-17-29)23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-15,24H,2,5-6,16-18H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCKQAIUIWDVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-ethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)

![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2942703.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)

![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)

![2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)